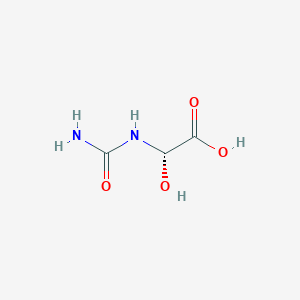![molecular formula C15H17N3O2 B14157336 2-(3-methylphenoxy)-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B14157336.png)
2-(3-methylphenoxy)-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methylphenoxy)-N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]acetamide is an organic compound that features a complex structure with both aromatic and heterocyclic components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenoxy)-N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]acetamide typically involves the reaction of 3-methylphenol with chloroacetic acid to form 2-(3-methylphenoxy)acetic acid. This intermediate is then reacted with 1-methylpyrrole-2-carbaldehyde under Schiff base formation conditions to yield the final product. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol and a catalyst like acetic acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-methylphenoxy)-N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]acetamide can undergo various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of 2-(3-methylphenoxy)-N-[(1-methylpyrrol-2-yl)methyl]acetamide.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
2-(3-methylphenoxy)-N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2-(3-methylphenoxy)-N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]acetamide involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The aromatic and heterocyclic components may also interact with biological membranes, affecting their integrity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-methylphenoxy)ethanol: Similar aromatic structure but lacks the imine and pyrrole components.
1,2-bis(3-methylphenoxy)ethane: Contains two 3-methylphenoxy groups but no imine or pyrrole.
4-chloro-2-methylphenoxyacetic acid: Contains a phenoxyacetic acid structure with a chlorine substituent.
Uniqueness
2-(3-methylphenoxy)-N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]acetamide is unique due to its combination of an aromatic ring, an imine group, and a heterocyclic pyrrole ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C15H17N3O2 |
|---|---|
Poids moléculaire |
271.31 g/mol |
Nom IUPAC |
2-(3-methylphenoxy)-N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H17N3O2/c1-12-5-3-7-14(9-12)20-11-15(19)17-16-10-13-6-4-8-18(13)2/h3-10H,11H2,1-2H3,(H,17,19)/b16-10+ |
Clé InChI |
RNTZYXKPKLGEIH-MHWRWJLKSA-N |
SMILES isomérique |
CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CC=CN2C |
SMILES canonique |
CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC=CN2C |
Solubilité |
24.3 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-methylphenyl)-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-7-carboxamide](/img/structure/B14157259.png)
![3-Amino-5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14157265.png)
![2-Chloro-9-[3,5-o-(1-methylethylidene)pentofuranosyl]-9h-purin-6-amine](/img/structure/B14157266.png)
![2,4-dichloro-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B14157270.png)
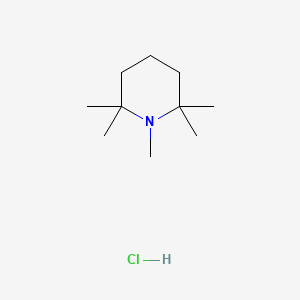
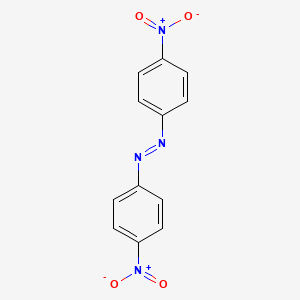
![[3,4,5-trihydroxy-6-[1-hydroxy-6-oxo-3,4,5-tris[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-2-yl]oxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B14157283.png)
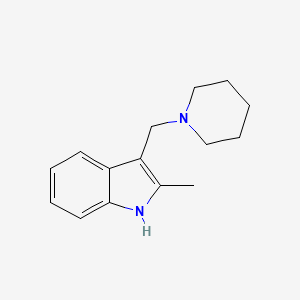


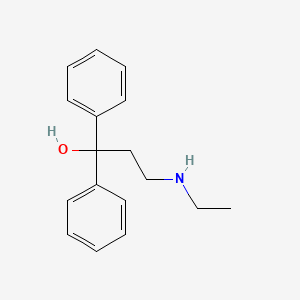
![8-Methoxy-4-propoxy-5H-pyrimido[5,4-b]indole](/img/structure/B14157310.png)
![5-{[(E)-(2-hydroxyphenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14157312.png)
